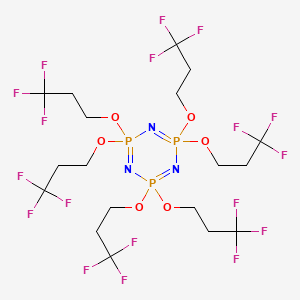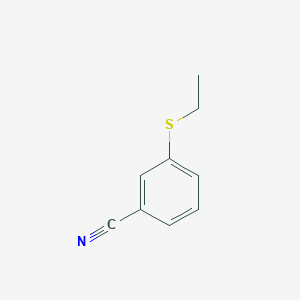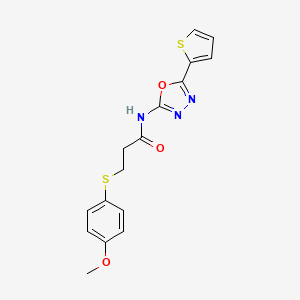
2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine is a useful research compound. Its molecular formula is C18H24F18N3O6P3 and its molecular weight is 813.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Fire Retardancy in Polymers
Phosphorus-nitrogen compounds, such as hexakis(phenylamino)cyclotriphosphazene and hexakis(phenoxy)cyclotriphosphazene, have been studied for their potential in increasing the fire retardancy of polymers like poly(butylene terephthalate) (PBT). These compounds have shown to increase the oxygen index of PBT, indicating enhanced fire retardancy properties (Levchik et al., 2000).
2. Synthesis and Characterization of Derivatives
A study on the microwave-assisted solvent-free synthesis of 2,2,4,4,6,6-hexakis (o-tolylamino)-1,3,5,2±5,4±5,6±5-triazatriphosphinine (MPAP) explores its spectral and structural characterization. This highlights the potential for cyclotriphosphazenes in various chemical synthesis applications (Hakimi et al., 2018).
3. Star-Branched Polymer Synthesis
The use of hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene in initiating polymerization for creating star-branched polymers has been explored. This application demonstrates the role of cyclotriphosphazenes in advanced polymer chemistry (Chang et al., 1994).
4. Mass Spectrometry Reference Material
Hexakis (multifluoroalkoxy)cyclotriphosphazenes, including derivatives similar to 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2±5,4±5,6±5-triazatriphosphinine, serve as high molecular weight reference compounds for field desorption mass spectrometry, offering greater volatility and better mass spectral characteristics (Olson et al., 1977).
5. Anti-corrosive Material for Metals
A study demonstrates the use of a hexafunctional cyclotriphosphazene derivative as an anti-corrosive material for copper in saline environments. This application signifies the potential of cyclotriphosphazenes in corrosion protection (Dagdag et al., 2020).
6. Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel cyclotriphosphazene derivatives, such as hexakis(trifluoromethyl)cyclotriphosphazene, highlight their potential in various chemical applications, including as precursors for further chemical synthesis (Singh et al., 2000).
7. Polymer Modification and Compatibilization
Hexakis(4-oxazolinophenoxy)cyclophosphazene has been used to improve the compatibility between different types of polymers, such as polycarbonates and polyamides. This demonstrates the role of cyclotriphosphazenes in polymer blending and compatibilization (Giannotta et al., 2001).
Propiedades
IUPAC Name |
2,2,4,4,6,6-hexakis(3,3,3-trifluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F18N3O6P3/c19-13(20,21)1-7-40-46(41-8-2-14(22,23)24)37-47(42-9-3-15(25,26)27,43-10-4-16(28,29)30)39-48(38-46,44-11-5-17(31,32)33)45-12-6-18(34,35)36/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNJPJOWWWRFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP1(=NP(=NP(=N1)(OCCC(F)(F)F)OCCC(F)(F)F)(OCCC(F)(F)F)OCCC(F)(F)F)OCCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F18N3O6P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(2,2-Difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2550214.png)
![N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2550215.png)


![2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2550220.png)
![[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2550221.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2550222.png)
![Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2550223.png)

![(2E,NZ)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2550229.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2550230.png)
![2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2550231.png)
